1-Propanone, 1-(2-ethyl-3-benzofuranyl)-
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Overview
Description
Preparation Methods
The synthesis of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- typically involves the formation of the benzofuran ring followed by the introduction of the propanone group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent reactions introduce the propanone group through various organic reactions such as Friedel-Crafts acylation .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-Propanone, 1-(2-ethyl-3-benzofuranyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1-Propanone, 1-(2-ethyl-3-benzofuranyl)- can be compared with other benzofuran derivatives, such as:
- 1-(2-methyl-3-benzofuranyl)-1-propanone
- 1-(2-ethyl-3-benzofuranyl)-2-propanone
- 1-(2-ethyl-3-benzofuranyl)-1-butanone
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the benzofuran ring and the propanone group in 1-Propanone, 1-(2-ethyl-3-benzofuranyl)- contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(2-ethyl-1-benzofuran-3-yl)propan-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-10(14)13-9-7-5-6-8-12(9)15-11(13)4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
PZZUAIOMPMWMLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)CC |
Origin of Product |
United States |
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